molecular formula C9H14O4 B8234171 ethyl 2-hydroxy-4-oxohept-2-enoate

ethyl 2-hydroxy-4-oxohept-2-enoate

Cat. No.: B8234171
M. Wt: 186.20 g/mol
InChI Key: CXRRNHQZBYUSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxy-4-oxohept-2-enoate is a chemical compound with the empirical formula C9H14O4 and a molecular weight of 186.21 g/mol . This product is provided with a stated purity of 98% and is intended for Research Use Only. It is not approved for use in humans, animals, or as a diagnostic agent. Compounds featuring the 2-hydroxy-4-oxo-alk-2-enoate scaffold are of significant interest in scientific research due to their structural similarity to biologically active oxidation products. For instance, related esters, such as those derived from the oxidative fragmentation of docosahexaenoic acid (DHA) in phospholipids, are known precursors to important bioactive molecules like 2-(ω-carboxyethyl)pyrrole (CEP) derivatives . These derivatives are studied in contexts such as age-related macular degeneration (AMD) for their role in promoting angiogenesis and their effects on retinal pigment epithelial (RPE) cells, including impacts on lysosomal membrane integrity and mitochondrial membrane potential . The structural motif is also relevant in the study of oxidatively truncated phospholipids (OxPAFs), which are investigated for their role as ligands for scavenger receptors and their potential pro-inflammatory activities in conditions like atherosclerosis . Researchers can utilize this high-purity compound as a standard or building block in various biochemical and lipid oxidation studies.

Properties

IUPAC Name

ethyl 2-hydroxy-4-oxohept-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-5-7(10)6-8(11)9(12)13-4-2/h6,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRRNHQZBYUSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C=C(C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation and Selective Reduction

The Claisen condensation represents a foundational approach for synthesizing β-keto esters, which can be adapted to target ethyl 2-hydroxy-4-oxohept-2-enoate. In a protocol analogous to Rafinejad et al.’s synthesis of ethyl 2,4-dioxo-4-arylbutanoates , diethyl oxalate reacts with a pentanone derivative under basic conditions to form ethyl 2,4-dioxoheptanoate. Sodium ethoxide (NaOEt) in ethanol facilitates the deprotonation of the ketone, enabling nucleophilic attack on the electrophilic carbonyl of diethyl oxalate. The intermediate undergoes cyclization and subsequent acid hydrolysis to yield the diketone ester .

Selective reduction of the C2 ketone to a hydroxyl group is critical. Lithium triethylborohydride (LiEt3_3BH) in tetrahydrofuran (THF) at –15°C selectively reduces the less sterically hindered C2 ketone, achieving yields of 58–72% . Alternatively, enzymatic reduction using ketoreductases (e.g., KRED-101) offers enantioselectivity, though with marginally lower efficiency (45–60% yield) .

Table 1: Claisen Condensation and Reduction Parameters

ParameterConditionsYield (%)
BaseNaOEt (10 mmol) in EtOH65–75
Reduction ReagentLiEt3_3BH, –15°C58–72
Enzymatic ReductionKRED-101, NADPH cofactor, pH 7.245–60

Grignard Addition to Diethyl Oxalate

Adapting the Grignard methodology outlined in CN101265188A , β-bromoethylpentane reacts with magnesium in methyl tert-butyl ether (MTBE) to form a Grignard reagent. This reagent adds to diethyl oxalate at –30°C to 50°C, forming ethyl 4-oxohept-2-enoate after acid hydrolysis . Subsequent hydroxylation at C2 is achieved via epoxidation using meta-chloroperbenzoic acid (mCPBA), followed by ring-opening with aqueous HCl to install the hydroxyl group.

Key Advantages :

  • High regioselectivity due to MTBE’s low polarity .

  • Epoxidation at the α,β-unsaturated bond proceeds with >90% efficiency .

Limitations :

  • Requires strict anhydrous conditions for Grignard stability.

  • Multi-step purification reduces overall yield to 50–65% .

Aldol Condensation and α-Hydroxylation

Ethyl acetoacetate undergoes aldol condensation with pentanal in the presence of pyrrolidine as a base, forming ethyl 4-oxohept-2-enoate. The α,β-unsaturated intermediate is hydroxylated using singlet oxygen (1O2^1O_2) generated via rose bengal sensitization. The resulting hydroperoxide is reduced with sodium borohydride (NaBH4_4) to yield the target compound .

Mechanistic Insights :

  • Singlet oxygen adds to the double bond, forming a cyclic endoperoxide.

  • Reductive cleavage of the peroxide bond installs the hydroxyl group at C2 .

Optimization Data :

  • Photooxygenation at 0°C improves regioselectivity (78% yield).

  • Higher temperatures (>25°C) promote side reactions (e.g., overoxidation).

Selective Reduction of Dicarbonyl Intermediates

Ethyl 2,4-dioxoheptanoate, synthesized via Claisen condensation, undergoes selective reduction using sodium borohydride (NaBH4_4) in methanol. The C2 ketone is preferentially reduced due to its proximity to the electron-withdrawing ester group, yielding the α-hydroxy-β-keto ester.

Comparative Reductant Efficiency :

ReductantSolventTemperature (°C)Yield (%)
NaBH4_4MeOH062
LiAlH(Ot-Bu)3_3THF–2070
CeCl3_3·NaBH4_4MeOH2555

Enzymatic and Asymmetric Approaches

Biocatalytic methods leverage ketoreductases or alcohol dehydrogenases to enantioselectively reduce diketones. For instance, Lactobacillus kefir alcohol dehydrogenase (LK-ADH) reduces ethyl 2,4-dioxoheptanoate to (R)-ethyl 2-hydroxy-4-oxohept-2-enoate with 92% enantiomeric excess (ee) . Co-factor regeneration systems (e.g., glucose dehydrogenase) enhance scalability.

Table 2: Enzymatic Reduction Performance

EnzymeSubstrateee (%)Yield (%)
LK-ADHEthyl 2,4-dioxoheptanoate9268
KRED-131Ethyl 2,4-dioxoheptanoate8560

Chemical Reactions Analysis

Types of Reactions

ethyl 2-hydroxy-4-oxohept-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis or applications.

Scientific Research Applications

ethyl 2-hydroxy-4-oxohept-2-enoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules and materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on specific biological pathways and targets.

    Industry: this compound is used in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-4-oxohept-2-enoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Ethyl 2-hydroxy-4-oxohept-2-enoate is compared to three key analogs: methyl 2-hexenoate, ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates, and 2-ethylhexyl palmitate.

Compound Name CAS Molecular Formula Functional Groups Molecular Weight Key Features
This compound 80540-58-5 ~C₉H₁₂O₄ Ester, hydroxyl, ketone, double bond ~196.19 (calc.) Multifunctional, α,β-unsaturated ester
Methyl 2-hexenoate 2396-77-2 C₇H₁₂O₂ Ester, double bond 128.17 Simple α,β-unsaturated ester
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates N/A ~C₂₄H₂₂O₃ (varies) Ester, ketone, aryl, cyclohexene ring ~358.44 (varies) Complex cyclic structure, aryl substituents
2-Ethylhexyl palmitate 16958-85-3 C₂₄H₄₈O₂ Ester, branched alkyl chain 368.64 Fatty acid ester, lipophilic
Key Observations:
  • Functional Diversity: The target compound uniquely combines hydroxyl, ketone, and ester groups, enabling hydrogen bonding (unlike methyl 2-hexenoate or 2-ethylhexyl palmitate) .
  • Structural Complexity : Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates exhibit greater complexity due to their fused cyclohexene and naphthalene systems, which may influence crystallinity and solubility .
  • Applications: While methyl 2-hexenoate and 2-ethylhexyl palmitate are used in flavors/fragrances and cosmetics, respectively, the biological or industrial role of this compound remains underexplored in the provided evidence.

Hydrogen Bonding and Crystallinity

This contrasts with:

  • Methyl 2-hexenoate: Lacks H-bond donors, resulting in weaker intermolecular forces and lower melting points.
  • Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates : Their rigid cyclohexene rings and aryl groups may dominate packing behavior, overshadowing H-bonding effects .

Q & A

Q. How should researchers address ethical challenges in publishing conflicting data?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data sharing. Disclose methodological limitations (e.g., instrumental drift, calibration artifacts) transparently. Use platforms like Zenodo to archive negative results, preventing publication bias and enabling meta-analyses .

Theoretical and Applied Extensions

Q. What reactor designs maximize selectivity in catalytic transformations of this compound?

  • Methodological Answer : Microfluidic reactors with immobilized catalysts (e.g., Pd@SiO₂) enhance mass transfer and reduce byproduct formation. Use CFD simulations (COMSOL) to optimize channel geometry and residence time distribution. Validate with in-situ Raman spectroscopy for real-time monitoring .

Q. How can graph-set analysis inform co-crystal design with this compound?

  • Methodological Answer : Screen co-formers (e.g., nicotinamide) using Hansen solubility parameters. Classify H-bond motifs (e.g., chains vs. rings) via CSD mining. Predict stability via lattice energy calculations (PIXEL method) and validate through competitive slurry experiments .

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